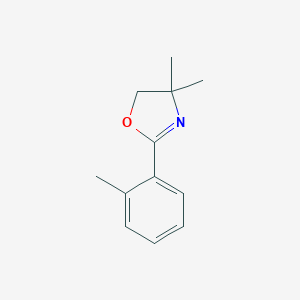

4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole

Übersicht

Beschreibung

The compound “4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole” belongs to the class of organic compounds known as oxazolines, which are cyclic compounds containing an oxazine ring .

Molecular Structure Analysis

The molecular structure of a similar compound, “4,4-Dimethyl-2-pentyne”, has been analyzed . It’s important to note that the structure of “4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole” would be different due to the presence of the oxazole ring and the phenyl group.Chemical Reactions Analysis

While specific chemical reactions involving “4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole” are not available, oxazolines are known to participate in various chemical reactions. For instance, “4,4-Dimethyl-2-phenyl-2-oxazoline” has been tested as a ligand for the Suzuki coupling reaction of aryl bromides and arylboronic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific data for “4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole” is not available, similar compounds like “4,4-Dimethyl-2-pentyne” have been analyzed .Wissenschaftliche Forschungsanwendungen

1. Synthesis of Degradable and Chemically Recyclable Polymers The compound is used in the synthesis of degradable and chemically recyclable polymers using five-membered cyclic ketene hemiacetal ester (CKHE) monomers . The studied monomers were 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) and 5-methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL). The two monomers were synthesized in high yields (80–90%), which is an attractive feature .

Chemical Intermediate

4,4’-Dimethyl-2,2’-bipyridine is used as a chemical Intermediate. It can be used for the determination of ferrous and cyanide compounds .

Asymmetric Synthesis of 3-Substituted 3,4-Dihydroisocoumarins

The compound is used in the asymmetric synthesis of 3-substituted 3,4-dihydroisocoumarins via stereoselective addition of laterally lithiated chiral 2-(o-tolyl)oxazolines to aldehydes followed by acid-catalyzed lactonization .

Optional Ortho and Lateral Lithiations

The compound is used in optional ortho and lateral lithiations of 4,4-dimethyl-2-(o-tolyl)oxazolines .

Wirkmechanismus

Target of Action

Similar compounds such as oxazoline derivatives have been used in the preparation of certain types of benzamides .

Mode of Action

It’s worth noting that oxazoline derivatives, in general, have been demonstrated to have chemically stable urea linkages that can be employed for protection/deprotection of amino groups .

Biochemical Pathways

It’s known that oxazoline derivatives can be involved in the synthesis of certain types of benzamides .

Result of Action

It’s known that similar compounds can be used as intermediates in the synthesis of certain types of benzamides .

Action Environment

It’s worth noting that the stability of similar compounds under acidic, alkaline, and aqueous conditions has been demonstrated .

Eigenschaften

IUPAC Name |

4,4-dimethyl-2-(2-methylphenyl)-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9-6-4-5-7-10(9)11-13-12(2,3)8-14-11/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMMHEIXGWIETI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(CO2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440702 | |

| Record name | 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole | |

CAS RN |

71885-44-4 | |

| Record name | 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

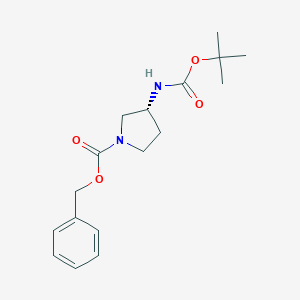

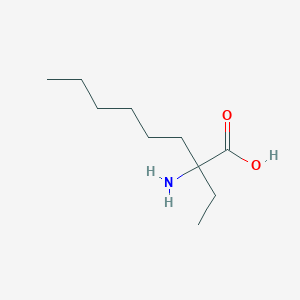

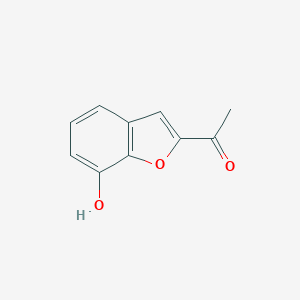

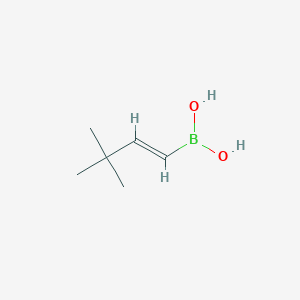

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole influence its reactivity in ruthenium-catalyzed C-H/olefin coupling reactions?

A: The research by [] demonstrates that 4,4-Dimethyl-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazole participates in ruthenium-catalyzed C-H/olefin coupling reactions with triethoxyvinylsilane. Interestingly, this reaction primarily yields the olefinic analogue of the expected 1:1 addition product. This suggests that the nitrogen and oxygen atoms within the 1,3-oxazole ring can direct the ruthenium catalyst to activate the aromatic C-H bond, leading to a unique reaction pathway favoring olefin formation. Further investigations into the mechanistic details and the influence of substituents on the heterocyclic ring are needed to fully understand this selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B47357.png)